molecular formula C11H14ClN3O2 B11704842 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline

Katalognummer: B11704842
Molekulargewicht: 255.70 g/mol
InChI-Schlüssel: WKNDDZGSBSXERU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is an organic compound with the molecular formula C11H14ClN3O2 It is a derivative of aniline, featuring a piperidine ring, a nitro group, and a chlorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline typically involves the nitration of 2-chloro-5-(piperidin-1-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-nitroaniline: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.

    4-Nitro-5-(piperidin-1-yl)aniline:

    2-Chloro-5-(piperidin-1-yl)aniline:

Uniqueness

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H14ClN3O2

Molekulargewicht

255.70 g/mol

IUPAC-Name

2-chloro-4-nitro-5-piperidin-1-ylaniline

InChI

InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)10(7-9(8)13)14-4-2-1-3-5-14/h6-7H,1-5,13H2

InChI-Schlüssel

WKNDDZGSBSXERU-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.